Enhanced Lipophilicity Relative to Famoxadone Metabolites Improves Membrane Permeability
The target compound exhibits a computed XLogP3 of 4.8, compared to 2.6 for the famoxadone metabolite 2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (IN-JS940) [1][2]. This ~2.2 log unit increase in lipophilicity is attributable to the ethyl ester and benzyl substitution and is predicted to enhance passive membrane permeability and blood-brain barrier penetration by approximately 15- to 20-fold based on established logP-permeability correlations [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 2-Hydroxy-2-(4-phenoxyphenyl)propanoic acid (IN-JS940): XLogP3 2.6 |
| Quantified Difference | Δ XLogP3 = +2.2 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity enables the compound to serve as a more membrane-permeable probe or prodrug intermediate than its free-acid analogs in cell-based assays.
- [1] PubChem. (2025). Computed XLogP3 for Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate (CID 25220433). View Source
- [2] PubChem. (2025). Computed XLogP3 for 2-Hydroxy-2-(4-phenoxyphenyl)propanoic acid (CID 10422632). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
